molecular formula C13H12O2 B12883888 1-(Furan-2-yl)-2-phenylpropan-1-one CAS No. 917906-03-7

1-(Furan-2-yl)-2-phenylpropan-1-one

Cat. No.: B12883888
CAS No.: 917906-03-7
M. Wt: 200.23 g/mol
InChI Key: QHSYIDSPZNSDRJ-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-phenylpropan-1-one is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917906-03-7

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(furan-2-yl)-2-phenylpropan-1-one

InChI

InChI=1S/C13H12O2/c1-10(11-6-3-2-4-7-11)13(14)12-8-5-9-15-12/h2-10H,1H3

InChI Key

QHSYIDSPZNSDRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)C2=CC=CO2

Origin of Product

United States

Contextualization of Furan and Propanone Based Scaffolds in Chemical Research

Furan-based scaffolds are integral to a vast array of chemical research endeavors, primarily due to the unique electronic and structural properties of the furan (B31954) ring. ijabbr.com As an aromatic heterocycle, furan is electron-rich, which allows it to participate in a variety of electronic interactions with biological molecules, such as enzymes and receptors. ijabbr.com This characteristic makes furan derivatives promising candidates for the development of new therapeutic agents. Indeed, furan-containing compounds have been investigated for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.com The versatility of the furan scaffold is further enhanced by the ease with which it can be functionalized, allowing for the synthesis of a diverse library of derivatives. ijabbr.com Furan and its derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are also key platform molecules derived from biomass, positioning them as sustainable starting materials for the synthesis of biofuels, polymers, and other valuable chemicals. ijabbr.com

Similarly, propanone-based scaffolds, and more broadly, ketone architectures, are fundamental building blocks in organic synthesis. researchgate.net The carbonyl group of the ketone is a highly versatile functional group, capable of undergoing a wide range of transformations, including nucleophilic addition, condensation reactions, and α-functionalization. researchgate.net This reactivity makes ketones invaluable intermediates in the construction of complex molecules, including natural products and pharmaceuticals. researchgate.net For instance, the Wieland-Miescher ketone, a bicyclic enedione, has been a cornerstone in the total synthesis of numerous terpenoids and alkaloids for decades. rsc.org The development of new methods for the synthesis and functionalization of ketones remains an active area of research, with a focus on improving efficiency, selectivity, and sustainability. numberanalytics.com

Significance of Ketone Architectures in Synthetic and Medicinal Chemistry

The ketone functional group is a linchpin in both synthetic and medicinal chemistry due to its inherent reactivity and prevalence in biologically active molecules. princeton.edu In synthetic chemistry, ketones serve as versatile precursors for the introduction of a wide array of other functional groups and for the construction of carbon-carbon bonds. researchgate.net Modern synthetic strategies, such as cross-coupling reactions, have expanded the utility of ketones, allowing for their use as coupling partners in the formation of complex molecular architectures. bist.eu Furthermore, innovative approaches like the deconstructive functionalization of cyclic ketones are opening new avenues for the synthesis of unique and challenging molecular structures. nih.gov

In medicinal chemistry, the ketone moiety is a common feature in many pharmaceutical agents. The carbonyl group can act as a hydrogen bond acceptor, playing a crucial role in the binding of a drug molecule to its biological target. acs.org Moreover, the reactivity of the ketone can be harnessed for the design of covalent inhibitors, where the ketone forms a stable bond with a key amino acid residue in an enzyme's active site. acs.org The α-ketoamide motif, for example, is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide range of biological activities. acs.org The strategic incorporation of ketone functionalities, including those modified with fluorine atoms, has led to the development of potent and selective enzyme inhibitors for the treatment of various diseases. mdpi.com

Computational and Theoretical Investigations of 1 Furan 2 Yl 2 Phenylpropan 1 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in understanding the fundamental properties of a molecule. For 1-(Furan-2-yl)-2-phenylpropan-1-one, these methods provide insights into its three-dimensional structure and the behavior of its electrons.

Density Functional Theory (DFT) Methods and Basis Set Selection

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. kashanu.ac.ir It has been successfully applied to a wide range of molecules, including those with furan (B31954) and phenyl moieties. The choice of the functional and basis set is crucial for obtaining accurate results. A commonly employed hybrid functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. science.gov

For a molecule like this compound, a basis set such as 6-311G(d,p) or 6-311++G(d,p) is often selected. researchgate.netepstem.net The "6-311G" part indicates the number of Gaussian functions used to describe the core and valence orbitals. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-bonding interactions. The "++" in 6-311++G(d,p) indicates the inclusion of diffuse functions, which are important for describing anions and weak interactions. The selection of a suitable basis set is a balance between computational cost and desired accuracy. science.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and thus the most stable structure. researchgate.net For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bonds connecting the furan ring, the propanone backbone, and the phenyl ring. Different spatial arrangements of these groups, or conformers, will have different energies. By performing a systematic search of the conformational space, the most stable conformer(s) can be identified. This is often achieved by rotating key dihedral angles and performing geometry optimizations for each starting conformation.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool to study the delocalization of electron density, which is a key factor in molecular stability. researchgate.netuni-muenchen.de This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de

Molecular Orbital Theory and Reactivity Predictions

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules and predicting their reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's chemical reactivity and electronic properties. malayajournal.org The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, while the LUMO is the orbital that is most likely to accept an electron.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and phenyl rings, while the LUMO is likely to be centered on the electron-withdrawing carbonyl group.

ParameterDescription
HOMO Highest Occupied Molecular Orbital
LUMO Lowest Unoccupied Molecular Orbital
Egap The energy difference between the LUMO and HOMO

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic or electrophilic attack. For this compound, Fukui function analysis would help to pinpoint the specific atoms on the furan and phenyl rings, as well as the carbonyl group, that are most likely to participate in chemical reactions.

DescriptorFormulaDescription
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance of a molecule to change its electron configuration.
Global Electrophilicity Index (ω) ω = χ2 / (2η)Quantifies the electrophilic character of a molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method that illustrates the charge distribution on a molecule, which is crucial for predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color-coded scheme to represent different electrostatic potential values. Regions of negative potential, typically shown in red, are rich in electrons and are susceptible to electrophilic attack. In contrast, regions of positive potential, colored in blue, are electron-deficient and are prone to nucleophilic attack. Green and yellow areas represent neutral and slightly electron-rich regions, respectively. researchgate.nettandfonline.com

For a molecule like this compound, the MEP surface would likely show a significant negative potential around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interactions. The oxygen atom within the furan ring would also contribute to the negative electrostatic potential. The hydrogen atoms of the phenyl and furan rings would be expected to exhibit positive potential. This map of electrostatic potential provides valuable insights into the molecule's reactivity and its potential interactions with biological receptors. researchgate.netresearchgate.net

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time. These simulations can provide detailed information about the conformational changes, stability, and intermolecular interactions of a compound like this compound in a simulated biological environment. dergipark.org.tr

For instance, MD simulations can be employed to assess the stability of a ligand-protein complex predicted by molecular docking studies. By simulating the complex in a solvent box that mimics physiological conditions, researchers can analyze the trajectory of the atoms and calculate parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the binding pose. nih.govnih.gov These simulations can also elucidate the binding free energy, providing a more accurate estimation of the binding affinity by considering the dynamic nature of the interactions. nih.gov

In Silico Molecular Docking Studies for Target Interactions

Prediction of Binding Interactions with Biological Macromolecules

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a biological target, such as a protein or nucleic acid. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. semanticscholar.org

In a typical docking study of this compound, the molecule would be docked into the active site of a target protein. The results would reveal the most likely binding pose and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For example, the carbonyl oxygen of the ketone group could act as a hydrogen bond acceptor, while the phenyl and furan rings could engage in hydrophobic and π-π stacking interactions with the amino acid residues of the protein's active site. researchgate.net

Table 1: Hypothetical Binding Interactions for this compound

Interaction TypePotential Interacting Group on LigandPotential Interacting Residues on a Protein
Hydrogen BondCarbonyl oxygenAmino acids with donor groups (e.g., Ser, Thr, Asn, Gln)
HydrophobicPhenyl ring, furan ring, methyl groupNonpolar amino acids (e.g., Ala, Val, Leu, Ile, Phe)
π-π StackingPhenyl ring, furan ringAromatic amino acids (e.g., Phe, Tyr, Trp)

This table is illustrative and based on the general chemical features of the molecule. Specific interactions would depend on the actual biological target.

Elucidation of Putative Mechanisms of Action at the Molecular Level

By identifying the binding mode and key interactions, molecular docking can help to propose a putative mechanism of action. If this compound is found to bind to the active site of an enzyme, it could act as a competitive inhibitor, preventing the natural substrate from binding and carrying out its function. The binding energy calculated from docking simulations provides an estimate of the binding affinity, which can be correlated with its potential biological activity. dergipark.org.tr The insights gained from these studies can guide the design of more potent and selective derivatives.

Analysis of Intermolecular Interactions

Hirshfeld Surface Analysis

A Hirshfeld surface analysis for this compound has not been specifically reported. However, this technique is a powerful tool for analyzing intermolecular interactions in molecular crystals. It allows for the visualization and quantification of these interactions by mapping properties onto a surface defined by the molecule's electron distribution.

In studies of similar organic compounds, Hirshfeld surface analysis, in conjunction with 2D fingerprint plots, reveals the relative contributions of different types of intermolecular contacts, such as H···H, O···H, and C···H interactions. For instance, in a study of a benzodiazepine (B76468) derivative containing a furan moiety, H···H, H···O/O···H, and H···C/C···H interactions were found to be the most significant, indicating that van der Waals forces are predominant in the crystal packing. researchgate.net The analysis often involves mapping normalized contact distance (dnorm), electrostatic potential, and shape index onto the Hirshfeld surface to identify key interaction points. For example, red spots on the dnorm surface typically indicate close contacts, such as hydrogen bonds. nih.gov

Vibrational Spectral Simulations and Comparison with Experimental Data

Specific experimental and simulated vibrational spectra for this compound are not available in the reviewed literature. However, the general methodology for such an analysis involves using computational methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational frequencies. These calculated frequencies are then compared with experimental data obtained from FT-IR and FT-Raman spectroscopy.

Typically, calculations are performed using a specific functional and basis set, for example, B3LYP/6-311++G(d,p). researchgate.net The calculated wavenumbers are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental results. science.gov The assignment of vibrational modes is then carried out based on the Potential Energy Distribution (PED). science.gov This approach has been successfully applied to various organic molecules to understand their vibrational properties. researchgate.netscience.govnih.govtandfonline.commdpi.com

Theoretical Investigations of Chiral Properties and Enantiomeric Purity

While this compound possesses a chiral center at the second carbon of the propane (B168953) chain, specific theoretical investigations into its chiral properties and enantiomeric purity have not been found in the public domain. Such studies would typically involve computational methods to calculate properties like optical rotation and electronic circular dichroism (ECD) spectra for the individual enantiomers. These theoretical predictions can then be used to help determine the absolute configuration of the enantiomers and assess enantiomeric purity when compared with experimental data.

Chemical Reactivity and Transformation Pathways of 1 Furan 2 Yl 2 Phenylpropan 1 One

Reactions Involving the Ketone Functionality

The ketone group, a carbonyl function flanked by the furan (B31954) ring and the 2-phenylpropyl group, is a primary site for chemical reactions, particularly nucleophilic additions and reductions.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. While specific studies on nucleophilic addition to 1-(Furan-2-yl)-2-phenylpropan-1-one are not extensively detailed in the provided results, general principles of ketone reactivity apply. For instance, reactions with organometallic reagents (e.g., Grignard or organolithium reagents) would be expected to yield tertiary alcohols. Similarly, the formation of imines or oximes can be anticipated through reaction with amines or hydroxylamine, respectively. The synthesis of (E)-1-(2-Aminophenyl)-3-(2-(furan-2-yl)phenyl)prop-2-en-1-one derivatives through aldol (B89426) condensation highlights the reactivity of the related 2-acetylfuran (B1664036), indicating the ketone's susceptibility to enolate formation and subsequent condensation reactions. acs.org

The reduction of the ketone in this compound to its corresponding secondary alcohol, 1-(Furan-2-yl)-2-phenylpropan-1-ol, is a well-documented transformation, particularly in the field of biocatalysis. These chiral alcohols are valuable precursors for various pharmaceutical and natural products. researchgate.net

Biocatalytic asymmetric reduction offers a green and highly selective method for producing specific enantiomers of the alcohol. Studies have demonstrated the use of whole-cell biocatalysts, such as Lactobacillus paracasei, to achieve high conversion rates and enantiomeric excess (ee). For example, the synthesis of (S)-1-(furan-2-yl)propan-1-ol from 1-(furan-2-yl)propan-1-one has been achieved with greater than 99% conversion and enantiomeric excess, yielding the product in 96% isolated yield on a gram scale. researchgate.netresearchgate.net A similar process using Lactobacillus paracasei BD101 has been optimized for the production of the (R)-enantiomer from the related compound 1-(furan-2-yl)ethanone, also achieving excellent yields and enantiopurity. researchgate.netbohrium.com

Table 1: Biocatalytic Reduction of Furan-2-yl Ketones

Substrate Biocatalyst Product Conversion Enantiomeric Excess (ee) Yield
1-(Furan-2-yl)propan-1-one Lactobacillus paracasei BD101 (S)-1-(Furan-2-yl)propan-1-ol >99% >99% 96% researchgate.netresearchgate.net

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle, making it highly reactive, particularly towards electrophiles. ijabbr.comchemicalbook.com

Furan undergoes electrophilic aromatic substitution much more readily than benzene, with reactions typically occurring at the C-2 (or C-5) position due to the superior stability of the resulting carbocation intermediate. chemicalbook.compearson.comreddit.com The intermediate formed by attack at the C-2 position is stabilized by three resonance structures, whereas attack at the C-3 position yields a less stable intermediate with only two resonance structures. chemicalbook.com Given that the C-2 position in this compound is already substituted, electrophilic attack would be directed to the C-5 position. Mild reagents are necessary for these reactions, as strong acids can cause the furan ring to polymerize. ijabbr.com Examples of electrophilic substitution on the furan ring include nitration, sulfonation, and Friedel-Crafts acylation. ijabbr.com

While less common, nucleophilic substitution on the furan ring can occur, particularly when initiated by the formation of a benzyl-type cation. thieme-connect.dethieme-connect.de

A notable transformation of furan-containing compounds involves oxidative dearomatization. Research has demonstrated a specific pathway where 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones undergo oxidative dearomatization followed by an unusual cyclization. nih.govmdpi.com This process transforms the initial propan-1-one into a prop-2-en-1-one structure. nih.gov The reaction proceeds through the formation of a di(het)aryl-substituted 2-ene-1,4,7-trione intermediate. nih.govmdpi.com The subsequent cyclization step is related to the Paal-Knorr synthesis, where the furan ring is reformed, but is accompanied by a formal shift of a double bond. nih.govresearchgate.net This methodology provides a route to complex furan derivatives from simpler saturated precursors. mdpi.com

Reactions of the Phenyl Substituent

The phenyl group attached to the chiral center of this compound can also be a site for chemical modification, although it is generally less reactive than the furan ring towards electrophiles. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could be performed on the phenyl ring, typically requiring harsher conditions than those needed for the furan ring. The directing effects of the alkyl substituent on the ring would favor substitution at the ortho and para positions.

The synthesis of various derivatives of (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one, where the phenyl ring bears different functional groups (e.g., hydroxyl, methoxy), demonstrates that modifications to the phenyl ring are synthetically accessible. mdpi.com These substituted compounds are often prepared from appropriately substituted benzaldehydes, indicating that the phenyl ring's functionalization is typically introduced via the starting materials rather than by direct substitution on the final chalcone-like product. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic properties of its constituent aromatic rings and the substituent groups they bear. The molecule contains two aromatic systems: a furan ring and a phenyl ring. The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the 5-position, due to the activating, electron-donating nature of the oxygen atom. pearson.com

Conversely, the phenyl ring is substituted with the 1-(furan-2-yl)-1-oxopropan-2-yl group. The carbonyl moiety directly attached to the propane (B168953) chain, which is in turn attached to the phenyl ring, exerts a significant influence. The acyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. masterorganicchemistry.com This deactivation means that harsher reaction conditions are generally required for substitution to occur compared to unsubstituted benzene.

According to the principles of electrophilic aromatic substitution, electron-withdrawing groups direct incoming electrophiles to the meta positions. masterorganicchemistry.comscience.gov This is because the carbocation intermediates formed from ortho and para attack are significantly destabilized by the adjacent electron-withdrawing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring of this compound are expected to yield predominantly meta-substituted products.

While specific studies on the EAS of this compound are not extensively detailed, the reactivity can be inferred from related structures. For instance, the synthesis of chalcone (B49325) derivatives often involves reactions on substituted phenyl rings, illustrating that functionalization is feasible. mdpi.com The directing effects of substituents are a foundational concept in predicting the regioselectivity of these reactions. uomustansiriyah.edu.iq

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic ReagentExpected Major ProductTheoretical Rationale
HNO₃/H₂SO₄ (Nitration)1-(Furan-2-yl)-2-(3-nitrophenyl)propan-1-oneThe acyl group is a meta-director and deactivating. masterorganicchemistry.com
Br₂/FeBr₃ (Bromination)1-(Furan-2-yl)-2-(3-bromophenyl)propan-1-oneThe acyl group is a meta-director and deactivating. science.gov
RCOCl/AlCl₃ (Acylation)1-(Furan-2-yl)-2-(3-acylphenyl)propan-1-oneThe acyl group is a meta-director and deactivating. masterorganicchemistry.com

Stereochemical Control in Reactivity and Transformations

The presence of a stereocenter at the second carbon of the propane chain (C2) makes this compound a key substrate for stereoselective synthesis. Controlling the three-dimensional arrangement at this chiral center is crucial for applications in pharmaceuticals and materials science.

Diastereoselective and Enantioselective Transformations

The development of methods to control the stereochemistry during the synthesis or transformation of this compound is an active area of research. This involves creating or reacting the molecule in a way that selectively produces one enantiomer (a non-superimposable mirror image) or one diastereomer (a stereoisomer that is not a mirror image) over others.

A primary route for introducing chirality is through the asymmetric reduction of the ketone group. While the target molecule itself already possesses a chiral center, related transformations highlight the potential for stereocontrol. For example, the asymmetric bioreduction of the similar compound, 1-(furan-2-yl)propan-1-one, using whole-cell biocatalysts like Lactobacillus paracasei BD101, has been shown to produce the corresponding (S)-alcohol with excellent enantiomeric excess (>99% ee) and high yield (96%). researchgate.net This demonstrates that the furan-2-yl ketone is an excellent substrate for enzymatic, enantioselective reactions. Such biocatalytic methods are advantageous due to their high selectivity and environmentally friendly conditions. researchgate.net

Organocatalysis provides another powerful tool for achieving stereocontrol. Chiral catalysts, such as thioureas derived from natural alkaloids, have been successfully employed in reactions like the aza-Henry reaction to construct C-C bonds with high diastereo- and enantioselectivity. nih.gov These catalysts operate by forming hydrogen bonds to activate the substrates and control their orientation in the transition state. Although not applied directly to this compound in the cited literature, these methodologies could be adapted for reactions at the α-carbon, such as asymmetric alkylations or additions, to create a second stereocenter with high diastereoselectivity.

Table 2: Examples of Stereoselective Transformations on Related Furan-Containing Ketones

SubstrateTransformationCatalyst/MethodProductStereoselectivityReference
1-(Furan-2-yl)propan-1-oneAsymmetric BioreductionLactobacillus paracasei BD101(S)-1-(Furan-2-yl)propan-1-ol>99% ee researchgate.net
Isatin-derived ketiminesAza-Henry ReactionChiral Thiourea3-substituted 3-amino-2-oxindolesUp to 99:1 dr, 78–99% ee nih.gov
Racemic secondary alcoholsDynamic Kinetic ResolutionRuthenium complex and Copper catalystEnantiomerically enriched silyl (B83357) ethersGood enantioselectivity d-nb.info

Catalytic Conversions and Derivatizations

Catalytic methods are essential for efficiently converting this compound into a variety of derivatives. These transformations can target the ketone functionality, the furan ring, or the α-carbon, leading to a diverse range of valuable chemical entities.

One of the most significant catalytic conversions is the reduction of the carbonyl group. As mentioned previously, biocatalytic reduction yields chiral alcohols with high enantiopurity. researchgate.net This transformation is valuable as chiral heterocyclic alcohols are important building blocks for pharmaceuticals, including antibiotics and anticancer drugs. researchgate.net

Condensation reactions provide another pathway for derivatization. For instance, the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between a ketone and an aldehyde, can be used to synthesize chalcone-like structures. The reaction of 2-acetylfuran (a related furan ketone) with substituted benzaldehydes under acidic conditions produces (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives. mdpi.com This methodology could be adapted to use this compound in reactions involving its α-carbon, leading to more complex products.

Furthermore, the furan moiety itself can be a site for catalytic derivatization. For example, intramolecular [5+2] cycloadditions involving furan rings can be catalyzed by dual catalyst systems to produce complex polycyclic structures like 8-oxabicyclo[3.2.1]octane derivatives, which are common scaffolds in natural products. harvard.edu

Table 3: Overview of Potential Catalytic Conversions and Derivatizations

Reaction TypeReagents/CatalystPotential ProductSignificance
Asymmetric ReductionBiocatalyst (Lactobacillus)(1R or 1S)-1-(Furan-2-yl)-2-phenylpropan-1-olAccess to enantiopure chiral alcohols. researchgate.net
Aldol CondensationBase/Acid Catalyst, Aldehydeα,β-Unsaturated ketone derivativeFormation of new C-C bonds and complex scaffolds. mdpi.com
CycloadditionDual catalyst systemPolycyclic etherSynthesis of complex natural product-like structures. harvard.edu
Aza-Henry ReactionChiral Organocatalyst, Nitroalkaneβ-Nitro amine derivativeAsymmetric C-C bond formation to create vicinal diamine precursors. nih.gov

Biological Activities and Mechanistic Insights of 1 Furan 2 Yl 2 Phenylpropan 1 One and Its Derivatives in Vitro and in Silico

Investigations of Antimicrobial Efficacy (In Vitro)

The antimicrobial potential of furan-containing compounds has been a subject of extensive research. These derivatives have demonstrated inhibitory effects against a broad spectrum of pathogens, including bacteria, fungi, and amoeba.

Furan-based compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The introduction of a furan (B31954) ring into various molecular structures often enhances their biological potential. plos.orgresearchgate.net

For instance, a series of thiazole (B1198619) Schiff base derivatives containing a furan ring exhibited notable antibacterial activity. plos.org Specifically, a compound with a methyl group at the 5-position of the furan ring showed excellent activity against Bacillus subtilis. plos.org Another study highlighted that 1-Benzoyl-3-furan-2-ylmethyl-thiourea demonstrated activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com Furthermore, derivatives of 3-aryl-3-(furan-2-yl) propanoic acid were effective against Escherichia coli, with one compound showing a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. ijabbr.com Phenylhydrazone derivatives of benzofuran (B130515) have also been synthesized and tested, with many showing good to moderate activity against pathogenic bacterial strains. scispace.com

Antibacterial Activity of Furan Derivatives
Compound/Derivative ClassBacterial Strain(s)Observed ActivityReference
Furan ring-containing thiazole Schiff baseBacillus subtilisExcellent activity, with an inhibition zone of 45.3 ± 0.6 mm. plos.org
3-Aryl-3(furan-2-yl) propanoic acid derivativeEscherichia coliGood activity, with a MIC of 64 µg/mL. ijabbr.com
1-Benzoyl-3-furan-2-ylmethyl-thioureaListeria monocytogenes, Staphylococcus aureus, Bacillus cereusDemonstrated antibacterial activity. ijabbr.com
3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acidStaphylococcus aureus, Bacillus cereusPronounced inhibitory activity with MBC values of 250–500 µg/mL. mdpi.com
Carbamothioyl-furan-2-carboxamide derivative (2,4-dinitrophenyl substituted)Various bacterial strainsSignificant inhibition with MICs ranging from 150.7–295 μg/mL. nih.gov

The antifungal properties of furan derivatives are also well-documented. Chalcones, a class of compounds structurally related to 1-(Furan-2-yl)-2-phenylpropan-1-one, have been tested for antifungal effects. For example, (2E)-1-(4'-aminophenyl)-3-furan-2-yl-prop-2-en-1-one was evaluated against Trychophyton rubrum. sbq.org.br

A series of linear furanocoumarins (psoralen derivatives) were assessed for their in vitro activity against several plant pathogenic fungi. One derivative exhibited higher activity (67.9% inhibition) against Botrytis cinerea than the control, while another showed comparable activity (62.4% inhibition) against Rhizoctonia solani. nih.gov The mechanism of action for some furan derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com Carbamothioyl-furan-2-carboxamide derivatives have also shown significant activity against various fungal strains. nih.gov

Antifungal Activity of Furan Derivatives
Compound/Derivative ClassFungal Pathogen(s)Observed ActivityReference
Linear furanocoumarin derivative (3a)Botrytis cinerea67.9% inhibition at 100 µg/mL. nih.gov
Linear furanocoumarin derivative (4b)Rhizoctonia solani62.4% inhibition at 100 µg/mL. nih.gov
Dibenzofuran bis(bibenzyl)Candida albicansMIC values ranging from 16 µg/mL to 512 µg/mL. nih.gov
Carbamothioyl-furan-2-carboxamide derivativesVarious fungal strainsSignificant antifungal activity observed. nih.gov

Certain furan derivatives have been investigated for their efficacy against protozoan parasites like Entamoeba histolytica, the causative agent of amoebiasis. Oxime ether derivatives of 2-acetylfuran (B1664036) have been synthesized and screened in vitro against the HM1:IMSS strain of E. histolytica. nih.govresearchgate.net Some of these compounds showed better 50% inhibitory concentration (IC50) values than the standard drug, metronidazole. nih.gov One particularly potent derivative exhibited an IC50 value of 0.5 µM, compared to 1.9 µM for metronidazole. nih.gov

Additionally, pyrazoline derivatives containing a furyl group have been designed and evaluated for their anti-amoebic potential. researchgate.net Metal complexes of these pyrazolines showed even more promising activity than the pyrazoline bases alone. researchgate.net The well-known drug Diloxanide furoate, a furan-2-carboxylic acid ester, is used clinically to treat asymptomatic amebiasis. ijabbr.com

Anti-amoebic Activity of Furan Derivatives
Compound/Derivative ClassOrganismObserved Activity (IC50)Reference
2-Acetylfuran oxime ether derivativeEntamoeba histolytica (HM1:IMSS strain)0.5 µM nih.gov
2-Acetylfuran oxime ether derivatives (general)Entamoeba histolytica (HM1:IMSS strain)Better IC50 values than metronidazole. nih.govresearchgate.net
3-(furyl)-2-pyrazoline metal complexesEntamoeba histolytica (HM1:IMSS strain)Promising activity, better than pyrazoline bases. researchgate.net

Anti-inflammatory Properties (In Vitro)

Furan derivatives are recognized for their anti-inflammatory effects, which are often mediated through the inhibition of key inflammatory pathways and enzymes. ijabbr.comnih.gov

A notable example is 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), which demonstrates anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov Its metabolite, 1-furan-2-yl-3-pyridin-2-yl-propan-1-one (M1), which is structurally analogous to the title compound, is a key product of its biotransformation. nih.gov The metabolism of FPP-3 involves carbonyl reductase (CBR) and other microsomal reductases. nih.gov

Other furan-based structures, such as diarylfuran-3(2H)-ones, have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are critical targets in inflammation. mdpi.com Hydrazide-hydrazone derivatives incorporating a furan moiety have also shown significant anti-inflammatory properties in rat models. ijabbr.com The anti-inflammatory mechanisms of some furan derivatives involve the suppression of NO and prostaglandin (B15479496) E2 (PGE2) production and the regulation of inflammatory mediator mRNA expression. nih.gov

Anticancer Potential (In Vitro)

The furan scaffold is present in many compounds evaluated for their anticancer activity. amazonaws.commdpi.com These derivatives can influence cancer cell behavior through various mechanisms, including the modulation of cell proliferation.

The antiproliferative activity of furan derivatives has been demonstrated against a range of human cancer cell lines. For example, novel carbamothioyl-furan-2-carboxamide derivatives were tested against liver (HepG2, Huh-7) and breast (MCF-7) cancer cell lines, with some compounds showing significant anticancer potential. nih.gov One derivative, (p-tolylcarbamothioyl)furan-2-carboxamide, was particularly effective against hepatocellular carcinoma. nih.gov

Other furan-based compounds have been shown to induce cell cycle arrest and apoptosis. mdpi.com Two furan derivatives, a pyridine (B92270) carbohydrazide (B1668358) and an N-phenyl triazinone, caused cell cycle arrest at the G2/M phase and induced apoptosis in MCF-7 breast cancer cells, with IC50 values of 4.06 µM and 2.96 µM, respectively. mdpi.com Similarly, 4,5-diarylfuran-3(2H)-ones exhibited cytotoxicity against MCF-7 and HSC-3 (squamous cell carcinoma) cell lines, with the most active compound showing IC50 values of 10 µM and 7.5 µM, respectively. mdpi.com

Anticancer Activity of Furan Derivatives
Compound/Derivative ClassCancer Cell Line(s)Observed Activity (IC50)Reference
Furan-based pyridine carbohydrazide (4)MCF-7 (Breast)4.06 µM mdpi.com
Furan-based N-phenyl triazinone (7)MCF-7 (Breast)2.96 µM mdpi.com
Carbamothioyl-furan-2-carboxamide derivative (4d)HepG2 (Liver), Huh-7 (Liver), MCF-7 (Breast)High activity at 20 µg/mL against HepG2. nih.gov
4,5-Diarylfuran-3(2H)-one derivative (1g)MCF-7 (Breast), HSC-3 (Squamous)10 µM (MCF-7), 7.5 µM (HSC-3) mdpi.com
Furan lignan (B3055560) racemic mixtureQGY-7701 (Hepatocellular), HeLa (Cervical)Demonstrated anticancer activity. derpharmachemica.com

Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for controlling cell proliferation and eliminating damaged or cancerous cells. Research into the pro-apoptotic activities of this compound is an emerging area. While direct studies on this specific compound are limited, investigations into structurally related molecules provide valuable insights.

Studies have shown that tyrosinase inhibitors, a class of compounds to which derivatives of this compound belong, can suppress the growth of melanoma cells and trigger apoptosis researchgate.net. For instance, certain chalcone (B49325) derivatives, which share a similar structural backbone, have been found to induce apoptosis in the sub-G1 phase of the cell cycle and through the mitochondrial death pathway nih.gov. Furthermore, other related compounds have been observed to interfere with toxin-induced apoptotic processes by blocking stress-activated protein kinase (SAPK) or other pro-apoptotic pathways nih.gov. These findings suggest that the core structure of this compound may possess the potential to interact with and modulate apoptotic signaling cascades.

Antioxidant Capacity (In Vitro)

The antioxidant capacity of a compound refers to its ability to neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous disease pathologies. The antioxidant potential of this compound and its derivatives has been a subject of scientific inquiry.

The evaluation of free radical scavenging activity is a primary method for determining antioxidant efficacy in vitro. Chalcones and their derivatives have demonstrated notable antioxidant and free radical scavenging properties in various assays, including the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay nih.govresearchgate.netsrce.hrnih.govresearchgate.net. The presence of specific functional groups, such as hydroxyl and methoxy (B1213986) groups on the aromatic rings, has been shown to enhance the antioxidant activity of these compounds researchgate.net. While specific data for this compound is not extensively documented, the recognized antioxidant potential of the broader chalcone family suggests that it may also exhibit free radical scavenging capabilities.

Enzyme Inhibition Studies (In Vitro)

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of drug discovery and development. Research has focused on the inhibitory effects of this compound derivatives on enzymes implicated in various physiological and pathological processes.

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for the development of agents for hyperpigmentation disorders. A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, which are structurally analogous to this compound, have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase mdpi.comnih.gov.

One derivative, compound 8, which features a 2,4-dihydroxy substitution on the phenyl ring, demonstrated particularly potent tyrosinase inhibitory activity. mdpi.comnih.gov This compound exhibited 50% inhibitory concentration (IC₅₀) values of 0.0433 µM for monophenolase activity and 0.28 µM for diphenolase activity mdpi.comnih.gov. These values indicate a significantly higher potency compared to the standard tyrosinase inhibitor, kojic acid, which had IC₅₀ values of 19.97 µM and 33.47 µM, respectively mdpi.comnih.gov.

Enzyme kinetic studies revealed that compound 8 acts as a mixed-type inhibitor, with inhibition constant (Ki) values of 0.012 µM and 0.165 µM mdpi.comnih.gov. Molecular docking simulations suggest that this potent inhibition is achieved through the binding of compound 8 to both the catalytic and allosteric sites of the tyrosinase enzyme mdpi.comnih.govresearchgate.net. Specifically, the compound is predicted to interact with key amino acid residues in the active site pocket, such as ASN260 and MET280 researchgate.netmdpi.comresearchgate.net.

CompoundTargetIC₅₀ (µM)Inhibition TypeReference
Compound 8 Tyrosinase (monophenolase)0.0433Mixed mdpi.comnih.gov
Compound 8 Tyrosinase (diphenolase)0.28Mixed mdpi.comnih.gov
Kojic Acid (Standard) Tyrosinase (monophenolase)19.97- mdpi.comnih.gov
Kojic Acid (Standard) Tyrosinase (diphenolase)33.47- mdpi.comnih.gov

Succinate dehydrogenase (SDH) is a vital enzyme complex that participates in both the citric acid cycle and the electron transport chain. As such, it represents a potential target for antimicrobial and anticancer agents. While some novel aryl sulfonamide derivatives have been identified as potential SDH inhibitors, there is currently a lack of specific research data on the SDH inhibitory activity of this compound or its close derivatives acs.org. The inhibition of SDH has been shown to induce significant cellular changes, including an epithelial-to-mesenchymal transition and metabolic reprogramming nih.gov.

Antidiabetic Activity (In Vitro)

The management of diabetes mellitus involves various therapeutic strategies, including the inhibition of carbohydrate-metabolizing enzymes and the modulation of pathways related to glucose homeostasis. The potential antidiabetic properties of chalcones and their derivatives have been an area of active investigation nih.gov.

In vitro studies on related heterocyclic compounds, such as fluorinated hydrazinylthiazole derivatives, have demonstrated promising antidiabetic activity through the inhibition of α-amylase and antiglycation potential nih.govacs.org. For instance, some of these derivatives exhibited IC₅₀ values for α-amylase inhibition that were comparable to or even more potent than the standard drug, acarbose (B1664774) nih.govacs.org. Although these findings are for structurally different compounds, they highlight the potential for chalcone-like molecules to interact with targets relevant to diabetes. At present, specific in vitro antidiabetic data for this compound is not available in the reviewed literature.

Mechanistic Elucidation of Biological Effects (In Vitro and In Silico)

Understanding how a compound exerts its effects is crucial for its development as a therapeutic agent. For this compound and its analogs, this involves identifying their molecular targets, deciphering their influence on cellular communication networks, and correlating their chemical structure with their biological function using theoretical models.

Identification of Molecular Targets and Binding Interactions

In silico and in vitro studies on derivatives of 1-(Furan-2-yl)-prop-2-en-1-one, which share a significant structural similarity with this compound, have identified the enzyme tyrosinase as a key molecular target. mdpi.com Tyrosinase plays a crucial role in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

Molecular docking simulations have provided a detailed view of the binding interactions between these furan derivatives and tyrosinase. For instance, a highly active derivative, (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, is predicted to bind to both the catalytic active site and allosteric sites of mushroom tyrosinase. mdpi.com The stability of this binding is further supported by molecular dynamics simulations, which show that the compound forms stable interactions with key amino acid residues within the enzyme's active site pocket, such as ASN260 and MET280. mdpi.com

The nature and position of substituents on the phenyl ring of these derivatives significantly influence their binding affinity and inhibitory potency. This highlights the importance of the structural arrangement for effective interaction with the molecular target.

Interactive Table: In Silico and In Vitro Tyrosinase Inhibition Data for (E)-1-(Furan-2-yl)-prop-2-en-1-one Derivatives

Compound DerivativeTarget EnzymeIn Silico FindingIn Vitro Result (IC₅₀)Reference
(E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-oneMushroom TyrosinaseBinds to catalytic and allosteric sites; interacts with ASN260 and MET280.0.0433 µM (monophenolase); 0.28 µM (diphenolase) mdpi.com
Kojic Acid (Reference)Mushroom TyrosinaseBinds to catalytic site.19.97 µM (monophenolase); 33.47 µM (diphenolase) mdpi.com

Influence on Cellular Signaling Pathways

The interaction of these furan derivatives with their molecular targets can trigger a cascade of events within the cell, altering its signaling pathways. The inhibition of tyrosinase by (E)-1-(furan-2-yl)-prop-2-en-1-one derivatives directly impacts the melanogenesis pathway. In vitro studies using B16F10 melanoma cells have demonstrated that these compounds can attenuate melanin synthesis and reduce cellular tyrosinase activity, which is often stimulated by hormones like α-melanocyte-stimulating hormone (α-MSH). mdpi.com

Furthermore, these derivatives have been shown to decrease the expression of the tyrosinase protein itself within the cells, indicating an influence on the gene expression and protein synthesis machinery related to this pathway. mdpi.com The metabolism of furan-containing compounds can also lead to the formation of reactive metabolites, such as cis-2-butene-1,4-dial, which can covalently bind to cellular proteins. oup.comnih.gov This interaction with a variety of proteins can disrupt numerous cellular pathways, including those involved in mitochondrial energy production and redox regulation, potentially leading to cytotoxicity. oup.com

Correlation between Molecular Orbital Theory and Biological Mechanisms

Molecular orbital theory provides a quantum mechanical perspective on the electronic properties of a molecule, offering insights into its reactivity and potential biological activity. dntb.gov.ua The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

For various furan derivatives, density functional theory (DFT) calculations have been employed to determine these quantum chemical parameters. mdpi.comchemrxiv.org These studies help in understanding how the electronic structure of the molecule, including the distribution of electron density and the locations of HOMO and LUMO, correlates with its biological activity. For example, the distribution of these frontier orbitals on specific parts of the molecule can suggest which regions are most likely to be involved in interactions with biological targets. mdpi.comoup.com By correlating these theoretical calculations with experimental biological data, researchers can gain a deeper understanding of the structure-activity relationships and design more potent and selective compounds.

Structure Activity Relationship Sar Studies and Rational Derivative Design

Impact of Furan (B31954) Ring Substitution on Biological Activity

The furan ring is a crucial pharmacophore in many biologically active compounds. ijabbr.comnih.gov Its presence and substitution pattern are often vital for activity. In the context of related chalcone (B49325) structures, which feature an α,β-unsaturated ketone, replacing a phenyl ring with a furan ring has been shown to increase larvicidal activity. jocpr.com Studies on various furan-containing compounds have demonstrated that the furan nucleus is a key component in a wide range of therapeutic agents, including those with antimicrobial, anti-inflammatory, and central nervous system activities. ijabbr.comutripoli.edu.ly

For derivatives of the closely related 3-aryl-3-(furan-2-yl) propanoic acid, substitutions on the furan ring are a key area of interest for modifying antibacterial efficacy. ijabbr.com Similarly, in a series of β-amidomethyl vinyl sulfones, 5-phenyl furan analogs, which lack nitrogen atoms found in more potent pyrazole (B372694) and oxazole (B20620) counterparts, were nevertheless still active in antiviral assays, indicating the furan moiety's intrinsic contribution to bioactivity. biorxiv.org The electrophilic substitution reactions of furan ideally occur at the 2-position, making this a common site for creating derivatives. ijabbr.com The introduction of different substituents allows for the fine-tuning of electronic and steric properties, which can enhance binding affinity to biological targets.

Influence of Phenyl Ring Substituents on Activity Profiles

The substitution pattern on the phenyl ring of 1-(furan-2-yl)-2-phenylpropan-1-one analogs has a profound effect on their biological activity. Studies on structurally similar (E)-1-(furan-2-yl)prop-2-en-1-one derivatives as tyrosinase inhibitors have provided detailed insights into these relationships. mdpi.com

The number, position, and nature of substituents on the phenyl ring significantly alter the inhibitory potency. For instance, the introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups dramatically influences activity. Compounds with a 2,4-dihydroxy substitution on the phenyl ring exhibit exceptionally potent tyrosinase inhibitory activity. mdpi.com Specifically, the presence of a 3-hydroxy-4-methoxy group on the phenyl ring results in stronger inhibitory activity than a 4-hydroxy-3-methoxy arrangement. mdpi.com This highlights the critical role of the specific substitution pattern for optimal interaction with the target enzyme.

Electron-withdrawing and electron-donating substituents can also modulate the conformational energy and activity of molecules containing an aryl ring. science.gov In some series, electron-donating groups on 4-substituted phenyl analogs lead to good activity, whereas electron-withdrawing groups like trifluoromethyl result in less active compounds. biorxiv.org

Compound IDPhenyl Ring SubstitutionActivity (IC₅₀ µM for Tyrosinase Inhibition)
1 4-Hydroxy1.12
2 3,4-Dimethoxy1.89
3 3-Hydroxy-4-methoxy0.89
4 4-Hydroxy-3-methoxy1.05
5 2,4-Dimethoxy0.72
6 2-Hydroxy-4-methoxy0.49
7 3,5-Dibromo-4-hydroxy0.81
8 2,4-Dihydroxy0.0433

Table 1: Influence of Phenyl Ring Substitution on the Tyrosinase Inhibitory Activity of (E)-1-(furan-2-yl)prop-2-en-1-one Derivatives. Data sourced from MDPI. mdpi.com

Role of the Propanone Linker and Stereochemistry on Efficacy

In related α-ketoheterocycles, the length of the acyl chain substituent has been shown to be a key factor for inhibitory activity, with potency increasing with the number of methylene (B1212753) groups up to a certain point. nih.gov For the this compound scaffold, the presence of a chiral center at the second carbon of the propanone chain introduces the element of stereochemistry. Molecules can exist as different stereoisomers (enantiomers and diastereomers), which may have vastly different biological activities and properties. windows.net

The spatial arrangement of the phenyl group relative to the furan-carbonyl moiety is dictated by the configuration at this chiral center. In many classes of neurologically active compounds, the stereochemistry of the phenylethyl segment is crucial for potency, with different stereoisomers exhibiting significant variations in receptor binding affinity. sci-hub.se For instance, studies on neuropeptide Y5 receptor antagonists showed a preference for an erythro configuration between two adjacent chiral centers. sci-hub.se The asymmetric bioreduction of 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol highlights the feasibility and importance of accessing single enantiomers for biological evaluation, as these chiral alcohols are valuable precursors for pharmaceuticals. researchgate.net Therefore, controlling the stereochemistry of the propanone linker is a key strategy for optimizing the efficacy of these derivatives.

Design and Synthesis of Novel this compound Derivatives

The rational design and synthesis of novel derivatives aim to improve potency, selectivity, and pharmacokinetic properties. This involves modifying functional groups, introducing new heterocyclic systems, and employing library synthesis for rapid lead discovery.

Targeted modification of functional groups on the core scaffold is a primary strategy for enhancing bioactivity. This can involve altering substituents on both the furan and phenyl rings. For example, introducing electron-withdrawing groups like halogens or electron-donating groups such as alkoxy moieties to the phenyl ring can fine-tune the electronic properties and binding interactions of the molecule. science.govnih.gov The synthesis of such derivatives often starts with appropriately substituted precursors, such as substituted benzaldehydes or acetophenones, which are then reacted with a furan-containing moiety. mdpi.comnih.gov The ketone of the propanone linker can also be a target for modification, for instance, through reduction to a hydroxyl group, which introduces a hydrogen-bond donor and a new chiral center. researchgate.net

Replacing the phenyl ring with other heterocyclic systems or adding heterocyclic substituents can lead to derivatives with novel activity profiles. researchgate.net The introduction of nitrogen-containing heterocycles like imidazole (B134444), pyrazole, or pyrimidine (B1678525) can introduce new hydrogen bonding capabilities and alter the lipophilicity and metabolic stability of the compound. biorxiv.orgnih.gov For example, the synthesis of analogs where the phenyl ring is replaced by a thiophene (B33073) or pyridine (B92270) has been explored for related structures. nih.govacs.org The synthesis of these complex heterocycles can be achieved through multi-step sequences, often involving condensation reactions or transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to join the different ring systems. nih.govacs.org

To efficiently explore the vast chemical space around the this compound scaffold, library synthesis coupled with high-throughput screening is a powerful approach. uni-muenchen.de This strategy involves the parallel synthesis of a large number of related compounds with diverse substituents on the furan and phenyl rings and variations in the linker. whiterose.ac.uk These libraries can be generated using combinatorial chemistry techniques, where building blocks are systematically combined. For instance, a variety of substituted benzaldehydes can be reacted with 2-acetylfuran (B1664036) in an aldol (B89426) condensation to produce a library of chalcone-like precursors, which can then be further modified. mdpi.com Screening this library against a panel of biological targets can rapidly identify "hit" compounds with desired activities, which then serve as starting points for more focused lead optimization efforts. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Reactivity Patterns and Synthetic Applications

While the furan (B31954) ring is known for its diverse reactivity, acting as a diene in Diels-Alder reactions or undergoing electrophilic substitution, the specific reactivity of 1-(furan-2-yl)-2-phenylpropan-1-one remains an area ripe for investigation. acs.orgpharmaguideline.com Future synthetic research could focus on several key areas:

Oxidative Dearomatization: The furan moiety can undergo oxidative rearrangement to yield highly functionalized intermediates. For instance, the oxidation of similar 3-(furan-2-yl)propan-1-ones has been shown to produce substituted 2-ene-1,4,7-triones, which can then undergo unusual cyclizations. mdpi.com Exploring the oxidative dearomatization of this compound could unlock novel synthetic pathways to complex molecular architectures.

Cycloaddition Reactions: The furan ring is an effective diene in [4+2] and [4+3] cycloaddition reactions, providing access to oxabicyclic systems. acs.org Investigating the participation of this compound in such reactions could lead to the synthesis of structurally diverse and potentially biologically active compounds. The reactivity in these cycloadditions can, however, be influenced by the substituents on the furan ring. researchgate.net

Modifications of the Propanone Chain: The ketone functionality and the adjacent chiral center offer numerous opportunities for chemical modification. Reactions such as aldol (B89426) condensations, alpha-functionalization, and stereoselective reductions could be employed to generate a library of derivatives with varied steric and electronic properties.

These explorations will not only expand the synthetic utility of this compound but also provide a platform for creating novel molecular scaffolds.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide critical insights.

Key areas for computational investigation include:

Computational MethodApplication Area for this compoundPotential Insights
Density Functional Theory (DFT) Reaction Mechanism StudiesElucidation of transition states and reaction pathways for potential synthetic transformations, such as cycloadditions or oxidative rearrangements. nih.govresearchgate.net
Electronic Structure AnalysisUnderstanding the molecule's reactivity, stability, and the influence of substituents on its electronic properties. nih.gov
Molecular Dynamics (MD) Simulations Conformational AnalysisDetermining the preferred three-dimensional structures and dynamic behavior of the molecule and its derivatives.
Interaction with Biological TargetsSimulating the binding of analogues to protein active sites to predict affinity and guide the design of potent inhibitors. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme-Catalyzed ReactionsModeling reactions within a biological environment to understand metabolic pathways or the mechanism of action of bioactive derivatives.

These computational approaches can accelerate the discovery process by prioritizing synthetic targets and providing a foundational understanding of the molecule's chemical and physical properties. nih.gov

Development of Next-Generation Analogues with Tuned Biological Activities

The furan scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.lyresearchgate.net This provides a strong rationale for developing analogues of this compound as potential therapeutic agents.

A systematic structure-activity relationship (SAR) study could be initiated by synthesizing a library of derivatives with modifications at key positions:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups on the phenyl ring can modulate the molecule's lipophilicity, electronic properties, and interaction with biological targets. utripoli.edu.ly

Modification of the Furan Ring: Substitution at the 5-position of the furan ring is a common strategy to enhance biological activity. orientjchem.org

For example, studies on similar furan-chalcone derivatives have shown that specific substitution patterns can lead to potent enzyme inhibitors. nih.gov By creating and screening a diverse library of analogues, it may be possible to identify next-generation compounds with enhanced potency and selectivity for specific biological targets.

Applications in Chemical Biology and Medicinal Chemistry Beyond Current Scope

Beyond direct therapeutic applications, derivatives of this compound could be developed as tools for chemical biology. The furan scaffold's versatility makes it an attractive component for creating molecules that can probe biological systems. ijabbr.com

Future applications could include:

Enzyme Inhibitors: Many furan-containing compounds have been identified as inhibitors of various enzymes. nih.gov Analogues of this compound could be designed and screened for inhibitory activity against targets relevant to diseases such as cancer or neurodegenerative disorders.

Molecular Probes: By incorporating fluorescent tags or reactive groups, derivatives could be synthesized to act as molecular probes for imaging biological processes or identifying protein targets through activity-based protein profiling.

Hybrid Molecules: The scaffold could be combined with other known pharmacophores to create hybrid drugs, a strategy used to overcome drug resistance and improve efficacy. researchgate.net

The exploration of these applications would broaden the impact of this chemical scaffold and contribute to a deeper understanding of complex biological systems.

Integration of Artificial Intelligence and Machine Learning in Derivative Design

Potential AI and ML applications include:

Generative Models: Deep learning models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large chemical databases to generate novel molecular structures with desired properties. youtube.com These models could be used to design new furan derivatives that are predicted to have high biological activity and favorable pharmacokinetic profiles.

Predictive Modeling: ML algorithms can be trained to predict various properties of molecules, including their bioactivity, toxicity, and synthetic accessibility. researchgate.netnih.gov This allows for the rapid virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Retrosynthesis Prediction: AI-powered tools can analyze a target molecule and propose viable synthetic routes, accelerating the "design-make-test-analyze" cycle in chemical research. researchgate.net

By leveraging AI and ML, the process of discovering and developing novel derivatives of this compound can be made significantly more efficient and cost-effective, ultimately accelerating the translation of basic chemical research into tangible applications. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(furan-2-yl)-2-phenylpropan-1-one?

The compound is synthesized via a multi-step strategy:

  • Step 1 : Reaction of aromatic aldehydes with thiourea to form thiourea disulfides.
  • Step 2 : Oxidative cyclization of thiourea disulfides with FeCl₃ in citric acid medium to yield 5-phenyl-2-amino-1,3,4-thiadiazole.
  • Step 3 : Nucleophilic addition and dehydration of the thiadiazole amino group with furfural in concentrated H₂SO₄/DMF to form the final product . Characterization is performed using IR, ¹H NMR, and mass spectrometry .

Q. How is the structural integrity of this compound validated experimentally?

  • ¹H/¹³C NMR : Key signals include furan protons at δ 6.57–8.04 ppm and carbonyl carbons at ~167–211 ppm .
  • X-ray crystallography : Software like OLEX2 or SHELX is used for refinement. For example, SHELX enables high-resolution structure determination, critical for verifying bond angles and spatial arrangements .

Q. What preliminary biological activities have been reported for this compound?

  • Antitubercular activity : Derivatives (e.g., Fb and Fe) show MIC values as low as 3.1 µg/mL against Mycobacterium tuberculosis H37Rv using the Alamar Blue assay .
  • PASS prediction : Pa scores >0.7 indicate high antitubercular potential, with Fe exhibiting the highest activity .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of antitubercular activity?

  • Target : Enoyl-ACP reductase (PDB: 2H7M) is modeled using ArgusLab 4.0.1. Energy minimization (UFF field/PM3 method) optimizes ligand geometries .
  • Key interactions : Fe and Fb derivatives form hydrogen bonds with Tyr 158 and Met 103 in the active site, validated by Q-SiteFinder predictions .

Q. What computational methods resolve contradictions in structure-activity relationships (SAR)?

  • DFT studies : Density functional theory (e.g., B3LYP hybrid functional) assesses electronic properties and reaction mechanisms. Becke’s exchange-correlation functional (average deviation: 2.4 kcal/mol) improves thermochemical accuracy .
  • Correlation energy analysis : Colle-Salvetti formalism evaluates electron density gradients, explaining discrepancies in SAR for derivatives with varying substituents .

Q. How to optimize experimental design for derivatives with conflicting activity data?

  • Case study : Fb (MIC = 3.3 µg/mL) has lower Pa scores than Fe but comparable activity. Redesign synthesis to enhance steric compatibility with the enzyme’s hydrophobic pocket (e.g., bulkier substituents) .
  • Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities, resolving discrepancies between computational predictions and empirical data .

Q. What crystallographic tools ensure accurate structural refinement?

  • Software : SHELXL refines small-molecule structures, while OLEX2 integrates solution, refinement, and visualization. For macromolecules, SHELXPRO interfaces with high-resolution data .
  • Error mitigation : Apply ORTEP-3 for thermal ellipsoid modeling to detect disorder or twinning in crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.